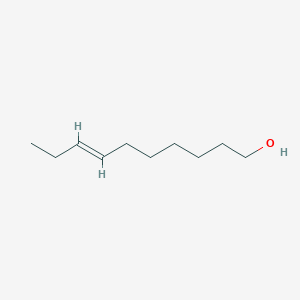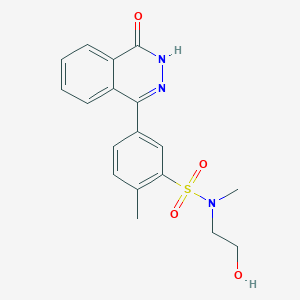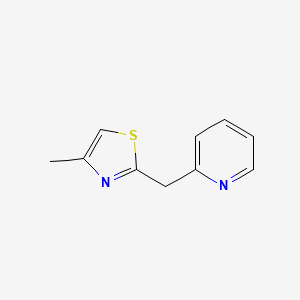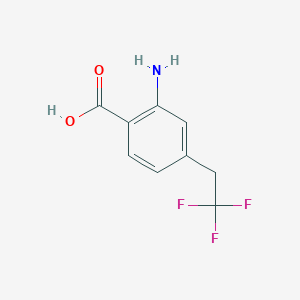
ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex aromatic structure with chlorine, fluorine, and methyl substituents, making it a subject of interest in various chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate typically involves the esterification of 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid+ethanolH2SO4ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.
化学反应分析
Types of Reactions
Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted esters.
Oxidation: Formation of 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-chloro-4-fluoro-3-methylphenyl)ethanol.
科学研究应用
Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The chlorine and fluorine substituents may enhance its binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
- Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)propanoate
- Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)butanoate
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C11H12ClFO2 |
|---|---|
分子量 |
230.66 g/mol |
IUPAC 名称 |
ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-10(14)6-8-4-5-9(13)7(2)11(8)12/h4-5H,3,6H2,1-2H3 |
InChI 键 |
NUXJZKQUYOGYQC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)F)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


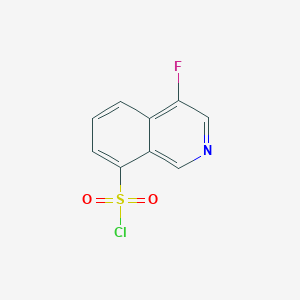
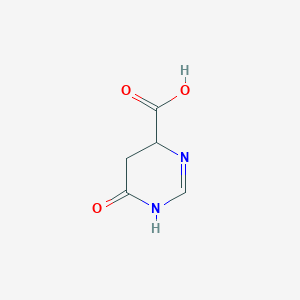
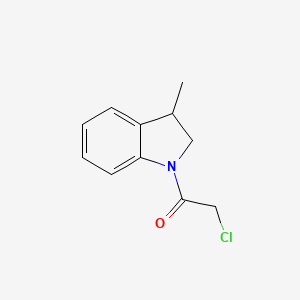
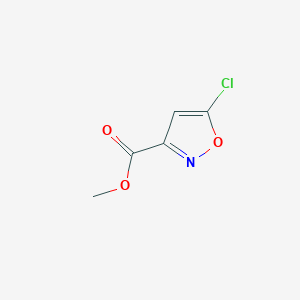
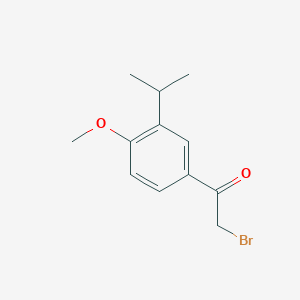
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

